An In-Depth Technical Guide to Butane-1,4-diyl bis(trifluoromethanesulfonate)
An In-Depth Technical Guide to Butane-1,4-diyl bis(trifluoromethanesulfonate)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical substances.
Introduction: Unveiling a Powerful Bifunctional Electrophile
In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of functional groups is paramount. Among the vast arsenal of reagents available to the discerning scientist, bifunctional electrophiles stand out for their ability to construct complex molecular architectures and act as potent crosslinking agents. This guide provides a comprehensive technical overview of Butane-1,4-diyl bis(trifluoromethanesulfonate) , a highly reactive and versatile building block.
Initially, a note on nomenclature is warranted. This compound is sometimes referred to as tetramethylene bis(trifluoromethanesulfonate) or 1,4-butanediyl ditriflate. It is crucial to distinguish it from structurally similar but chemically distinct reagents. This guide will delve into its chemical identity, synthesis, key applications with a focus on its role as a potent alkylating agent in drug development, and the critical safety protocols required for its handling.
Part 1: Core Chemical Identity and Physicochemical Properties
Butane-1,4-diyl bis(trifluoromethanesulfonate) is a diester of 1,4-butanediol and trifluoromethanesulfonic acid (triflic acid). The triflate group is an exceptionally good leaving group, rendering the terminal carbons of the butane chain highly electrophilic and susceptible to nucleophilic attack.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | Butane-1,4-diyl bis(trifluoromethanesulfonate) | |
| Synonyms | 1,4-Butanediyl ditriflate, Tetramethylene bis(trifluoromethanesulfonate) | |
| CAS Number | 68171-31-3 (related) | |
| Molecular Formula | C₆H₈F₆O₆S₂ | |
| Molecular Weight | 354.24 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF) | Inferred from related compounds |
| Stability | Moisture sensitive | Inferred from related compounds[1] |
Part 2: Synthesis and Characterization
The synthesis of Butane-1,4-diyl bis(trifluoromethanesulfonate) typically involves the reaction of 1,4-butanediol with a suitable triflating agent in the presence of a non-nucleophilic base. The most common and effective triflating agent for this purpose is trifluoromethanesulfonic anhydride (triflic anhydride).
Synthetic Rationale and Key Considerations
The choice of triflic anhydride is predicated on its high reactivity, which is necessary to efficiently convert the primary alcohols of 1,4-butanediol into the corresponding triflate esters. The reaction is typically carried out at low temperatures to mitigate side reactions and decomposition. The use of a hindered, non-nucleophilic base, such as pyridine or 2,6-lutidine, is crucial to scavenge the triflic acid byproduct without competing with the alcohol in reacting with the anhydride. Anhydrous conditions are paramount, as triflic anhydride and the resulting ditriflate product are highly susceptible to hydrolysis.
Experimental Protocol: Synthesis of Butane-1,4-diyl bis(trifluoromethanesulfonate)
Materials:
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1,4-butanediol (high purity, distilled)
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Trifluoromethanesulfonic anhydride (Tf₂O)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add 1,4-butanediol (1.0 eq) and anhydrous dichloromethane.
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Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
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Add anhydrous pyridine (2.2 eq) to the stirred solution.
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Slowly add triflic anhydride (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of cold water.
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Transfer the mixture to a separatory funnel and wash sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude product.
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The product can be further purified by flash column chromatography on silica gel, though care must be taken due to its reactivity.
Caption: Synthetic workflow for Butane-1,4-diyl bis(trifluoromethanesulfonate).
Characterization
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¹H NMR: Two multiplets would be expected for the methylene protons. The protons alpha to the triflate group (CH₂-OTf) would be downfield shifted compared to those in the starting diol, likely in the range of 4.5-4.7 ppm. The beta protons (CH₂-CH₂-OTf) would appear further upfield, around 2.0-2.2 ppm.
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¹³C NMR: Three distinct signals would be anticipated. The carbon attached to the triflate oxygen would be significantly downfield, and the trifluoromethyl carbon would appear as a quartet due to coupling with fluorine.
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IR Spectroscopy: Strong characteristic absorbances for the S=O and C-F bonds of the triflate group would be prominent in the regions of 1420-1380 cm⁻¹ and 1250-1150 cm⁻¹, respectively.
Part 3: Applications in Drug Development and Organic Synthesis
The high reactivity of the two terminal electrophilic centers makes Butane-1,4-diyl bis(trifluoromethanesulfonate) a valuable tool in several areas of research and development.
Bifunctional Alkylating Agent for Anticancer Therapy
A primary application of this class of compounds is as bifunctional alkylating agents. In the context of cancer chemotherapy, such molecules can form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. The four-carbon linker allows for the potential to crosslink DNA strands, a mechanism that can induce apoptosis in rapidly dividing cancer cells. This is conceptually similar to the mechanism of action of established drugs like busulfan [1,4-bis(methanesulfonoxy)butane]. The enhanced leaving group ability of the triflate compared to the mesylate in busulfan suggests that Butane-1,4-diyl bis(trifluoromethanesulfonate) would be a more potent, albeit potentially less selective, alkylating agent.
Caption: Mechanism of DNA crosslinking by a bifunctional alkylating agent.
Synthesis of Macrocycles and Heterocycles
The ability to react with two nucleophiles makes Butane-1,4-diyl bis(trifluoromethanesulfonate) an excellent reagent for the synthesis of cyclic structures. Reaction with dinucleophiles can lead to the formation of macrocycles, which are of significant interest in drug discovery and materials science. Furthermore, it can be employed in the synthesis of various heterocyclic systems by reacting with appropriate nitrogen, oxygen, or sulfur-containing nucleophiles.
Part 4: Safety, Handling, and Storage
Butane-1,4-diyl bis(trifluoromethanesulfonate) is expected to be a hazardous substance and should only be handled by trained professionals in a well-ventilated chemical fume hood.
Table 2: Hazard and Safety Information (Inferred)
| Hazard | Precaution | Source |
| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles or a face shield. | [2] |
| Moisture Sensitive | Reacts with water, potentially violently, to release corrosive triflic acid. Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a cool, dry place. | [1] |
| Toxicity | Likely toxic if inhaled, swallowed, or in contact with skin. Avoid breathing vapors or dust. | [3] |
First Aid Measures:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Conclusion
Butane-1,4-diyl bis(trifluoromethanesulfonate) is a powerful and versatile bifunctional electrophile with significant potential in organic synthesis and as a probe for investigating biological processes. Its high reactivity, stemming from the excellent leaving group ability of the triflate moieties, makes it a potent alkylating agent. While this reactivity is the source of its utility, it also necessitates careful handling and storage under anhydrous conditions. For researchers in drug development, this compound offers a valuable scaffold for the design of novel DNA crosslinking agents and other targeted therapeutics. As with any highly reactive substance, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.
References
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PubChem. Butane-1,4-diyl bis(trifluoromethanesulfonate). National Center for Biotechnology Information. [Link]
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Gelest, Inc. Safety Data Sheet: DI-t-BUTYLSILYLBIS(TRIFLUOROMETHANESULFONATE). [Link]
